molecular formula C22H15F6N5O4 B11477993 1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11477993
M. Wt: 527.4 g/mol
InChI Key: DNRJMEBGIBBAMM-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

The synthesis of 1-(3,4-DIMETHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimido[4,5-d][1,3]diazine core, followed by the introduction of the 3,4-dimethylphenyl and 3-nitrophenyl groups. The trifluoromethyl groups are usually introduced via nucleophilic substitution reactions using trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(3,4-DIMETHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or nucleophiles.

    Addition: The compound can participate in addition reactions, particularly at the double bonds within the heterocyclic ring.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. The trifluoromethyl groups contribute to its high lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-DIMETHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE include other pyrimido[4,5-d][1,3]diazine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. For example, N-(2,4-DIMETHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE is a related compound with distinct substituents that confer different reactivity and applications .

This detailed article provides a comprehensive overview of 1-(3,4-DIMETHYLPHENYL)-7-(3-NITROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H15F6N5O4

Molecular Weight

527.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-7-(3-nitrophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15F6N5O4/c1-10-6-7-13(8-11(10)2)32-17-15(18(34)30-19(32)35)20(21(23,24)25,22(26,27)28)31-16(29-17)12-4-3-5-14(9-12)33(36)37/h3-9H,1-2H3,(H,29,31)(H,30,34,35)

InChI Key

DNRJMEBGIBBAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC(=CC=C4)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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